2,5-二甲基环戊烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,5-Dimethylcyclopentan-1-amine is a chemical of interest in the field of organic chemistry, particularly in the context of reactions involving amines and cyclic compounds. While the provided papers do not directly discuss 2,5-Dimethylcyclopentan-1-amine, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 2,5-Dimethylcyclopentan-1-amine.

Synthesis Analysis

The synthesis of related compounds involves the reaction of amines with cyclic diones. For instance, dimethylamine reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to yield a monosubstituted amine compound as the sole isolable product . Although attempts to further substitute the remaining chlorine group with a second dimethylamine group were unsuccessful, this provides a precedent for the synthesis of substituted cyclopentanamines, which could be relevant for the synthesis of 2,5-Dimethylcyclopentan-1-amine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis. For example, the solid-state structure of a monosubstituted amine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . This information is valuable for understanding the potential crystal structure of 2,5-Dimethylcyclopentan-1-amine.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through various analyses. The cyclic voltammetric behavior of a monosubstituted amine compound was investigated, providing insights into its electrochemical properties and the composition of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . These findings are crucial for predicting the reactivity of 2,5-Dimethylcyclopentan-1-amine in electron transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,5-Dimethylcyclopentan-1-amine can be inferred from their interaction with other molecules. Studies on the noncovalent weak interactions between organic bases and carboxylic acid derivatives have shown the formation of supramolecular networks, which are stabilized by hydrogen bonding and other secondary interactions . These interactions are indicative of the potential behavior of 2,5-Dimethylcyclopentan-1-amine in forming crystalline solids and engaging in hydrogen bonding with other molecules.

科学研究应用

光谱和理论性质探索

一项广泛的研究探索了一个衍生物,5,5-二甲基-3-氨基环己-2-烯-1-酮的实验和理论性质,展示了它在含氮化合物合成中的实用性。该研究重点介绍了光谱分析,包括NMR、FT-Raman、FT-IR和UV–Visible研究,以及理论DFT/TD-DFT计算。研究得出了关于分子结构、振动频率和电子性质的重要见解,暗示了在材料科学和分子工程中的潜在应用 (Fatima et al., 2021)。

生物活性的分析方法

对静电稳定硅酸盐的生物活性衍生物进行研究,包括二甲基衍生物,强调了新型分析方法的发展。这项工作强调了这些化合物在拓宽超配位化合物生物活性研究方面的重要性,暗示了它们在生物医学应用中的潜在应用 (Jabłońska等人,2018)。

材料科学和聚合物化学

一项关注通过活性阴离子聚合技术合成的主要胺末端官能化聚合物的研究。该研究展示了类似于“2,5-二甲基环戊烷-1-胺”的衍生物如何用于创建具有特定末端官能的明确定义的聚合材料。这些发现对材料科学具有重要意义,特别是在开发具有定制性能的先进聚合物方面 (Ji et al., 2007)。

催化和合成

进一步的研究突出了一种新型手性钯环化合物的开发,利用相关的胺衍生物进行不对称催化。这项研究为这些化合物在催化过程中的应用提供了宝贵见解,展示了它们在合成对映纯产品中的实用性,这是制药制造的关键方面 (Yap et al., 2014)。

分子工程和设计

在分子工程领域,一项关于杂环脲的研究展示了简单折叠体展开形成多重氢键结构。这项研究表明了衍生物在设计具有特定折叠和展开行为的分子系统方面的潜力,这在纳米技术和分子识别中具有相关性 (Corbin et al., 2001)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

属性

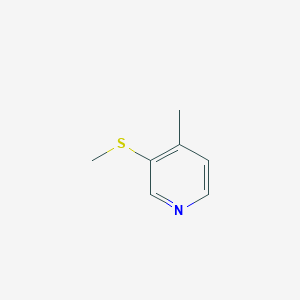

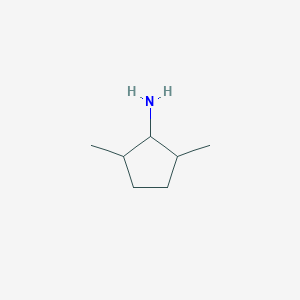

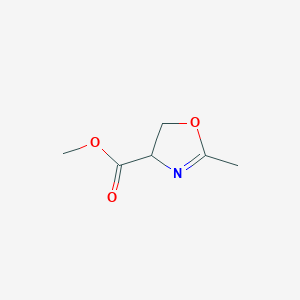

IUPAC Name |

2,5-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYIFCKJOLEHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606790 |

Source

|

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylcyclopentan-1-amine | |

CAS RN |

80874-82-4 |

Source

|

| Record name | 2,5-Dimethylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)